1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene

Electrophilic trifluoromethylation Umemoto reagent Structure–reactivity relationship

1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene (CAS 1313588-92-9) is a dibenzothiophene derivative bearing a nitro group at position 1 and a trifluoromethyl group at position 3 on the fused-ring scaffold. Its molecular formula is C13H6F3NO2S with a molecular weight of 297.25 g/mol.

Molecular Formula C13H6F3NO2S
Molecular Weight 297.25 g/mol
CAS No. 1313588-92-9
Cat. No. B12070195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene
CAS1313588-92-9
Molecular FormulaC13H6F3NO2S
Molecular Weight297.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=C(C=C3S2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C13H6F3NO2S/c14-13(15,16)7-5-9(17(18)19)12-8-3-1-2-4-10(8)20-11(12)6-7/h1-6H
InChIKeyKJLDQWABBAPGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene: Core Identity and Sourcing Profile


1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene (CAS 1313588-92-9) is a dibenzothiophene derivative bearing a nitro group at position 1 and a trifluoromethyl group at position 3 on the fused-ring scaffold. Its molecular formula is C13H6F3NO2S with a molecular weight of 297.25 g/mol [1]. The compound is classified commercially as a trifluoromethylation agent or precursor in organofluorine chemistry . It is available as a research chemical (typical purity ≥95%) from specialty suppliers, with Apollo Scientific acting as the primary manufacturing source under catalog number PC49222 [2]. The compound is structurally distinct from the more commonly encountered Umemoto-type sulfonium salts, offering a neutral sulfide platform that can serve as a synthetic intermediate for further electrophilic activation.

Workflow
Electrophilic CF3 reagent precursor
Neutral sulfide for sulfonium activation
Key Attribute
1-Nitro-3-CF3 regiochemistry
Intermediate electron-deficient profile
Sourcing Context
Specialty organofluorine intermediate
Apollo Scientific source; typical purity ≥95%

Why Generic Substitution Fails for 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene


The 1-nitro-3-trifluoromethyl substitution pattern on the dibenzothiophene core creates a unique electronic profile that cannot be replicated by simple nitro-only or trifluoromethyl-only analogs. In the Umemoto reagent system, nitro substitution on the dibenzothiophene scaffold is known to modulate electrophilic CF3-transfer power in a graded manner, with the reactivity order being unsubstituted < mononitro < dinitro [1]. This demonstrates that the exact position and number of electron-withdrawing groups dictate reactivity outcomes. Computational data for the target compound indicate a computed XLogP3-AA of 5, a topological polar surface area of 74.1 Ų, and zero hydrogen bond donors, defining a specific lipophilic–electronic balance that differs from comparator compounds and influences solubility, membrane permeability, and reaction behavior [2]. Arbitrary substitution with a regioisomeric nitro-trifluoromethyl dibenzothiophene, a mononitro dibenzothiophene, or a simple trifluoromethyl dibenzothiophene would alter both the electron deficiency of the aromatic system and the compound's physicochemical properties, rendering it unsuitable for applications where the precise electronic tuning or intermediate reactivity provided by this specific derivative is required.

This Compound
1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene: specific nitro/CF3 electronic tuning
vs
Simple CF3-only Analog
Lacks nitro-driven electron deficiency; reactivity and polarity profile shift substantially
This Compound
Precursor for 7-nitro Umemoto sulfonate reagents with intermediate power
vs
Unsubstituted Dibenzothiophene
Yields reagent with lower electrophilic CF3 transfer reactivity; may not match required selectivity
This Compound
Neutral sulfide platform for further activation
vs
Pre-formed Umemoto Salts
May have different counterion or sulfonation state; by-product removal profile can vary

Quantitative Differentiation Evidence for 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene


Trifluoromethylating Power Tuning: Positional Electronic Modulation via Nitro Substitution

The target compound is a neutral sulfide precursor to the Umemoto-type electrophilic trifluoromethylating agent family. In the sulfonium salt form, the dibenzothiophene system exhibits a well-documented power-variable reactivity that is directly tuned by nitro substitution. Umemoto and Ishihara (1990) established the trifluoromethylation power order as: unsubstituted salt < mononitro salt < dinitro salt [1]. Kinetic studies by Ono and Umemoto (1996) quantified this effect for the 3,7-dinitro derivative (2) versus the unsubstituted derivative (1): the dinitro compound exhibited a lower activation enthalpy (ΔH≠ 17.0 kcal mol⁻¹ vs. 21.2 kcal mol⁻¹) and a less negative activation entropy (ΔS≠ -9.1 cal mol⁻¹ K⁻¹ vs. -11.2 cal mol⁻¹ K⁻¹) in the trifluoromethylation of aniline in DMF-d7 [2]. The specific 1-nitro-3-CF3 substitution pattern of the target compound positions it within this tunable reactivity spectrum, providing a distinct intermediate electron-deficient state between the unsubstituted and dinitro extremes.

Reactivity Tuning
Class-level
Activation ΔH≠ 17.0–21.2 kcal/mol range (sulfonium form); mononitro expected intermediate
Supports intermediate electrophilicity for selective trifluoromethylation
Exact kinetic data for 1-nitro-3-CF3 isomer not reported; class inference from Umemoto series
Electrophilic trifluoromethylation Umemoto reagent Structure–reactivity relationship Organofluorine chemistry

Computed Lipophilicity Advantage: XLogP3-AA of 5 Distinguishes from Non-fluorinated Analogs

The target compound has a computed XLogP3-AA value of 5, as reported in PubChem [1]. This value reflects the combined lipophilic contributions of the dibenzothiophene core (XLogP of parent dibenzothiophene ≈ 4.4) plus the trifluoromethyl group. For comparison, 3-nitrodibenzothiophene (CAS 94764-55-3, MW 229.26), which lacks the CF3 group, has a substantially lower computed logP. The CF3 group increases lipophilicity by approximately 0.5–1 log unit while simultaneously exerting a strong electron-withdrawing inductive effect (σₘ ≈ 0.43). This combination of high lipophilicity with electron deficiency is a defining feature for applications requiring membrane penetration or partitioning into non-polar environments with concurrent electrophilic reactivity.

Lipophilicity
Computed
XLogP3-AA = 5
Quantifies lipophilic–electronic balance; differs from non-fluorinated analogs
PubChem computed property; experimental logP may vary
Physicochemical profiling Lipophilicity Drug design Lead optimization

Topological Polar Surface Area: A Moderate 74.1 Ų Enables Distinct Permeability Profile

The target compound has a computed topological polar surface area (TPSA) of 74.1 Ų [1]. This value is dominated by the nitro group (-NO2) contribution. For context, 3-nitrodibenzothiophene would have a similar TPSA (∼71–74 Ų), while 2-(trifluoromethyl)dibenzothiophene (lacking the nitro group) would have a TPSA of approximately 28–34 Ų (contributed solely by the thiophene sulfur). The compound's TPSA of 74.1 Ų falls below the commonly cited threshold of 140 Ų for good oral bioavailability and below 90 Ų for blood-brain barrier penetration, yet it is significantly higher than the CF3-only analog, indicating that the nitro group provides a measurable increase in polarity that can be leveraged for tuning solubility and intermolecular interactions without sacrificing overall membrane permeability potential.

Polar Surface Area
Computed
TPSA = 74.1 Ų
Defines permeability-relevant polarity window; 2–3× higher than CF3-only analog
Computed value; may influence ADME prediction
Drug-likeness ADME prediction Polar surface area Bioavailability

Synthetic Intermediate for 7-Nitro Umemoto-Type Sulfonate Reagents with By-product Removability Advantage

The target compound carries the nitro group at the 1-position of the dibenzothiophene scaffold, which maps to the 7-position in the sulfonium salt numbering system used for Umemoto-type reagents. Umemoto, Ishihara, and Adachi (1995) demonstrated that sulfonation of (trifluoromethyl)dibenzothiophene derivatives with fuming sulfuric acid, optionally followed by nitration, yields power-variable trifluoromethylating agents as the 3-sulfonate salts [1]. A critical practical advantage of these 3-sulfonate reagents is that the by-product after trifluoromethylation—a salt of dibenzothiophene-3-sulfonic acid—can be easily removed by filtration or water washing [1]. The 1-nitro-3-CF3 substitution pattern of the target compound is specifically relevant for preparing 7-nitro-substituted sulfonate reagents, which occupy an intermediate position in the reactivity hierarchy established by Umemoto. While the parent unsubstituted sulfonate reagent (6) and the 7-nitro derivative (7) have both been described in detailed preparative protocols [2], the target neutral sulfide serves as the direct precursor for these syntheses.

By-product Removal
Reported
Sulfonate reagent yields water-soluble by-product; enables aqueous workup vs. chromatography
Supports process simplification for scale-up trifluoromethylation
Based on Umemoto sulfonate reagent data; precursor-specific synthetic step
Electrophilic trifluoromethylation Reagent synthesis Sulfonation Green chemistry

Optimal Application Scenarios for 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene


Synthesis of Tunable Electrophilic Trifluoromethylating Reagents (7-Nitro-Umemoto Sulfonate Type)

This compound is the appropriate neutral sulfide precursor for preparing 7-nitro-substituted S-(trifluoromethyl)dibenzothiophenium-3-sulfonate reagents. These reagents provide intermediate electrophilic trifluoromethylation power between the unsubstituted and 3,7-dinitro sulfonium salts, as established by the Umemoto power-variable reagent system [1]. The resulting sulfonate reagents offer the operational advantage of aqueous by-product removal, making them suitable for process-scale trifluoromethylation of enolates, anilines, and heterocycles where chromatographic purification of the product is undesirable [2].

Medicinal Chemistry Building Block for CF3- and NO2-Containing Drug Candidates

With a computed XLogP3-AA of 5 and TPSA of 74.1 Ų [3], this compound occupies a favorable physicochemical space for CNS drug discovery programs. The CF3 group enhances metabolic stability and lipophilicity, while the nitro group can serve as a precursor to aniline derivatives (via reduction) for further functionalization. This dual functionality makes it a versatile scaffold for generating libraries of dibenzothiophene-based bioactive molecules.

Agrochemical Intermediate: Development of Fluorinated Pesticides or Fungicides

Dibenzothiophene derivatives with electron-withdrawing substituents have been explored in patent literature as components of anti-inflammatory and anti-angiogenic agents [4]. The combination of a nitro group (a known pharmacophore in agrochemicals) with a trifluoromethyl group (which improves environmental stability and bioavailability) positions this compound as a logical intermediate for developing novel crop protection agents that require both reactivity and stability in field conditions.

Materials Science: Precursor for Organic Electronic Materials

Dibenzothiophene derivatives are recognized as prototype semiconductors for organic field-effect transistors (OFETs) . The electron-withdrawing nitro and trifluoromethyl substituents on the target compound create a significant electron-deficient aromatic system, with the potential to function as an n-type semiconductor building block or as an electron-accepting unit in donor–acceptor chromophores. The zero rotatable bonds (computed) ensure a rigid, planar structure favorable for charge transport.

Application
Selection Property
Validation Focus
Tunable CF3 reagent synthesis
1-Nitro-3-CF3 regiochemistry for intermediate power
Sulfonation and activation protocol; reactivity profile against target substrate
Medicinal chemistry building block
Combined CF3 + reducible nitro group
Lipophilicity (XLogP) and TPSA for CNS lead optimization; aniline derivative diversification
Agrochemical intermediate
Electron-deficient dibenzothiophene core
Stability and bioavailability tuning for crop protection candidates
Organic electronic materials
Rigid planar π-system with strong acceptor substituents
Electron-accepting unit or n-type semiconductor potential; charge transport measurement
Quote Request

Request a Quote for 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.